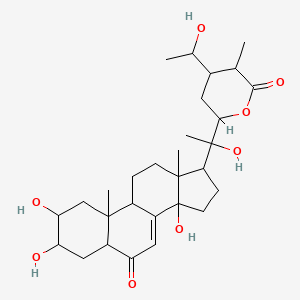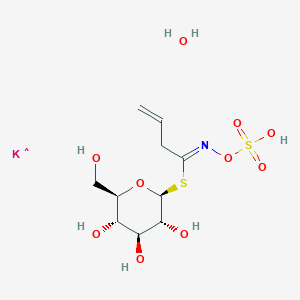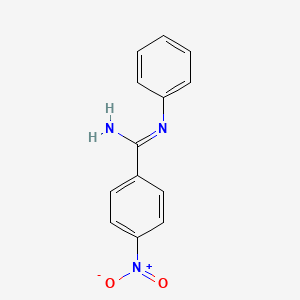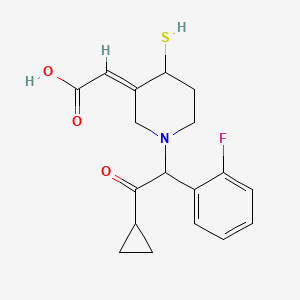
(20xi,24xi)-2beta,3beta,14,20,22,28-Hexahydroxy-6-oxo-5beta-stigmast-7-en-26-oic acid delta-lactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(20xi,24xi)-2beta,3beta,14,20,22,28-Hexahydroxy-6-oxo-5beta-stigmast-7-en-26-oic acid delta-lactone is a complex organic compound belonging to the class of lactones. Lactones are cyclic esters that are widely found in nature and have significant applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lactones, including (20xi,24xi)-2beta,3beta,14,20,22,28-Hexahydroxy-6-oxo-5beta-stigmast-7-en-26-oic acid delta-lactone, typically involves the cyclization of hydroxy acids or the oxidative lactonization of diols. Common methods include:
Oxidative Lactonization: Using catalysts such as Cu/nitroxyl or Cu/TEMPO, diols can be oxidized under mild conditions to form lactones.
Cyclization of Hydroxy Acids: This method involves the conversion of hydroxy acids to lactones using reagents like Oxone in aqueous solutions.
Industrial Production Methods
Industrial production of lactones often involves the use of microbial biosynthesis, where fatty acids are converted into lactones through enzymatic pathways. This method is advantageous due to its sustainability and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(20xi,24xi)-2beta,3beta,14,20,22,28-Hexahydroxy-6-oxo-5beta-stigmast-7-en-26-oic acid delta-lactone undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents.
Reduction: Formation of alcohols using reducing agents.
Substitution: Reactions with nucleophiles to form substituted lactones.
Common Reagents and Conditions
Oxidizing Agents: Oxone, Cu/nitroxyl catalysts.
Reducing Agents: Hydrogen gas, metal hydrides.
Nucleophiles: Alcohols, amines.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted lactones .
Aplicaciones Científicas De Investigación
(20xi,24xi)-2beta,3beta,14,20,22,28-Hexahydroxy-6-oxo-5beta-stigmast-7-en-26-oic acid delta-lactone has diverse applications in scientific research:
Chemistry: Used in the synthesis of polymers and as intermediates in organic synthesis.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of biodegradable plastics and as a food additive.
Mecanismo De Acción
The mechanism of action of (20xi,24xi)-2beta,3beta,14,20,22,28-Hexahydroxy-6-oxo-5beta-stigmast-7-en-26-oic acid delta-lactone involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, affecting metabolic processes and cellular functions . The compound’s structure allows it to bind to active sites of enzymes, altering their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Glucono delta-lactone: A cyclic ester of D-gluconic acid, used as a food additive and in pharmaceuticals.
ε-Caprolactone: Used in the production of biodegradable polymers.
δ-Decalactone: Utilized in the flavor and fragrance industry.
Uniqueness
(20xi,24xi)-2beta,3beta,14,20,22,28-Hexahydroxy-6-oxo-5beta-stigmast-7-en-26-oic acid delta-lactone is unique due to its complex structure and multiple hydroxyl groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its diverse applications make it a valuable compound in scientific research and industry .
Propiedades
Fórmula molecular |
C29H44O8 |
|---|---|
Peso molecular |
520.7 g/mol |
Nombre IUPAC |
4-(1-hydroxyethyl)-6-[1-hydroxy-1-(2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)ethyl]-3-methyloxan-2-one |
InChI |
InChI=1S/C29H44O8/c1-14-16(15(2)30)10-24(37-25(14)34)28(5,35)23-7-9-29(36)18-11-20(31)19-12-21(32)22(33)13-26(19,3)17(18)6-8-27(23,29)4/h11,14-17,19,21-24,30,32-33,35-36H,6-10,12-13H2,1-5H3 |
Clave InChI |
RPCTUYZLPGGPJD-UHFFFAOYSA-N |
SMILES canónico |
CC1C(CC(OC1=O)C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/no-structure.png)



![[(1R)-1-[(2S)-3-phenyl-2-[(pyrazin-2-yl)formamido]propanamido]pentyl]boronic acid](/img/structure/B12322827.png)

